

# literature review of cis-1,2-Dichlorocyclohexane applications and properties

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A Comparative Guide to the Isomers of 1,2-Dichlorocyclohexane for Researchers

This guide provides a detailed comparison of **cis-1,2-Dichlorocyclohexane** and its trans stereoisomer, focusing on their distinct physical, chemical, and spectroscopic properties. It is intended for researchers, scientists, and professionals in drug development who utilize halogenated compounds in stereochemical studies and organic synthesis. The content includes quantitative data, detailed experimental protocols, and visualizations to clarify complex concepts.

## Introduction to 1,2-Dichlorocyclohexane Isomers

1,2-Dichlorocyclohexane, a disubstituted cyclohexane, exists as three configurational stereoisomers: the cis-isomer and a pair of trans-enantiomers, (R,R)- and (S,S)-1,2-dichlorocyclohexane.[1] The cis and trans labels denote whether the chlorine substituents are on the same or opposite sides of the cyclohexane ring, respectively.[1] These isomers are distinct molecules that cannot be interconverted without breaking chemical bonds.[1] cis-1,2-Dichlorocyclohexane is a meso compound; despite having two stereocenters, it is optically inactive due to a plane of symmetry.[1][2] The trans isomer, however, exists as a pair of enantiomers.[2] Their differing stereochemistry leads to significant variations in their conformational stability, reactivity, and spectroscopic signatures, making them invaluable models for studying stereochemical and stereoelectronic effects.[1]



# Physical and Chemical Properties: A Comparative Analysis

The spatial arrangement of the chlorine atoms directly influences the physical and chemical properties of the isomers. The trans isomer is generally more stable due to reduced steric hindrance, as it can adopt a diequatorial conformation.[3] In contrast, the cis isomer is constrained to an axial-equatorial arrangement, leading to greater strain and higher reactivity in substitution and elimination reactions.[1]

Table 1: Comparison of Physical Properties

Property	cis-1,2- Dichlorocyclohexane	trans-1,2- Dichlorocyclohexane
CAS Number	10498-35-8[1][4][5][6][7][8][9] [10]	822-86-6[11][12][13][14]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> Cl <sub>2</sub> [1][4][5][6][7][8][9][10]	C <sub>6</sub> H <sub>10</sub> Cl <sub>2</sub> [3][11][12][13]
Molecular Weight	153.05 g/mol [1][4][6][15]	153.05 g/mol [11][12][13]
Appearance	Colorless to pale yellow liquid[15]	Colorless liquid[3]
Melting Point	-1.5 °C[5]	-
Boiling Point	206.9 °C at 760 mmHg[5]	193-194 °C[14]
Density	1.14 g/cm <sup>3</sup> [5][16]	1.164 g/mL at 25 °C[14]
Refractive Index	1.4977 (at 25 °C)[17][18]	1.4917 (at 20 °C)[14]
Solubility	Less soluble in water, more soluble in organic solvents.[15]	Moderately soluble in water, more soluble in organic solvents.[3]

## **Conformational Analysis**

The most significant difference between the cis and trans isomers lies in their conformational preferences. Cyclohexane rings exist predominantly in a stable chair conformation.



**cis-1,2-Dichlorocyclohexane**: In its chair conformation, the cis isomer must have one chlorine atom in an axial position and the other in an equatorial position (axial-equatorial).[1][19] This molecule undergoes a rapid ring inversion, resulting in a racemic mixture of two enantiomeric conformers that are energetically identical and cannot be separated.[1]

trans-1,2-Dichlorocyclohexane: The trans isomer can exist in two distinct chair conformations: one with both chlorine atoms in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the large steric strain of having two bulky chlorine atoms in axial positions.[3]

axial-equatorial - Dichlorocyclohexane Conformational Equilibrium Ring Flip

 $\Delta G = 0 \text{ kcal/mol}$ (Energetically Identical)

diequational (Stable) diequational (Stable) diequational (Stable)

 $\Delta G > 0$  kcal/mol (Equilibrium favors diequatorial)

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Conformational equilibria of cis- and trans-1,2-dichlorocyclohexane.



### **Spectroscopic Characterization**

NMR and IR spectroscopy are essential tools for distinguishing between the isomers.

- ¹H NMR Spectroscopy: The proton NMR spectrum of **cis-1,2-dichlorocyclohexane** shows complex multiplets for the protons on the chlorine-bearing carbons (C1 and C2) due to their diastereotopic nature.[1] The coupling constants can provide information about the axial or equatorial orientation of the protons.
- Infrared (IR) Spectroscopy: The C-Cl stretching frequencies in the IR spectrum can help differentiate the isomers. One study noted that the cis isomer shows a single peak around 13.6 μm, while the trans isomer displays a doublet at 13.5 μm and 13.6 μm.[20]
- Mass Spectrometry: Both isomers have the same molecular weight and will show a
  molecular ion peak (M+) corresponding to C<sub>6</sub>H<sub>10</sub>Cl<sub>2</sub>. The fragmentation patterns are typically
  very similar. NIST provides reference mass spectra for both the cis and trans isomers.[8][10]

## **Reactivity and Applications**

The strained axial-equatorial arrangement of chlorine atoms makes the cis isomer more reactive in substitution and elimination reactions compared to the more stable diequatorial trans isomer.[1]

#### Applications of cis-1,2-Dichlorocyclohexane:

- Model Compound: It is a fundamental model compound for demonstrating conformational analysis and stereoelectronic effects in organic chemistry.[1]
- Synthetic Intermediate: It serves as a building block in stereoselective synthesis pathways and for studying steric effects in nucleophilic substitution reactions.[1] It is also used in the preparation of organic halides from organotellurium(IV) halides.[4]

Applications of trans-1,2-Dichlorocyclohexane:

 Synthetic Intermediate: Like the cis isomer, it is used as an intermediate in the synthesis of other chemicals.[3]



# Experimental Protocols: Synthesis of cis-1,2-Dichlorocyclohexane

A common and stereospecific method for synthesizing **cis-1,2-dichlorocyclohexane** involves the reaction of 1,2-epoxycyclohexane (cyclohexene oxide) with a chlorinating agent. The procedure described by Organic Syntheses provides a reliable method with inversion of configuration at both carbon atoms.[18] Other methods using sulfuryl chloride or thionyl chloride with pyridine have also been reported to produce the cis isomer in high proportions. [20]

Detailed Protocol: Synthesis from 1,2-Epoxycyclohexane

This procedure is adapted from Organic Syntheses, Coll. Vol. 6, p.409 (1988).[18]

#### Materials:

- Triphenylphosphine (95 g, 0.36 mole)
- Anhydrous Benzene (500 mL) (Caution: Carcinogen)
- Chlorine gas
- 1,2-Epoxycyclohexane (24.5 g, 0.250 mole)
- Methanol (10 mL)
- Petroleum ether (30-60°)
- 5% aqueous sodium bisulfite
- Magnesium sulfate

#### Procedure:

 Preparation of Dichlorotriphenylphosphorane: Charge a 1-L, three-necked flask with triphenylphosphine and anhydrous benzene. Cool the flask in an ice bath and introduce chlorine gas with stirring until the mixture develops a strong lemon-yellow color.

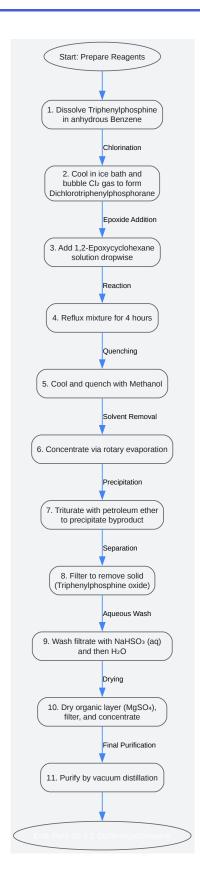






- Reaction: Add a solution of 10 g of triphenylphosphine in 60 mL of benzene dropwise. Then, add a solution of 1,2-epoxycyclohexane in 50 mL of benzene dropwise over approximately 20 minutes.
- Reflux: Replace the ice bath with a heating mantle and reflux the mixture with stirring for 4 hours.
- Quenching: Cool the mixture and destroy excess dichlorotriphenylphosphorane by the slow addition of methanol.
- Workup: Concentrate the mixture on a rotary evaporator. Triturate the residue with petroleum ether. Collect the solid (triphenylphosphine oxide) by suction filtration and wash it with petroleum ether.
- Extraction: Combine the filtrates, re-filter if necessary, and wash sequentially with 5% aqueous sodium bisulfite and water.
- Purification: Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator. Distill the residue through a 20-cm Vigreux column to yield cis-1,2-dichlorocyclohexane. (Yield: 71-73%; bp 105–110 °C at 33 mm).[17][18]





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Experimental workflow for the synthesis of **cis-1,2-dichlorocyclohexane**.



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